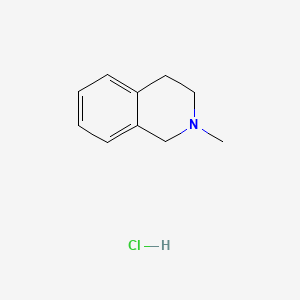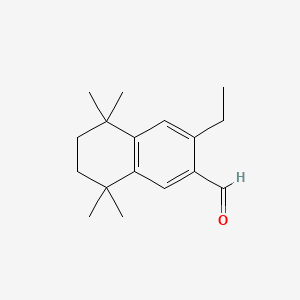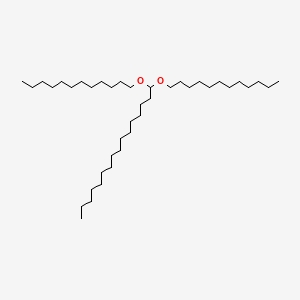
Hexyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl tetradecanoate is a fatty acid ester.
Applications De Recherche Scientifique
1. Potential in Antimicrobial and Antioxidant Applications
Hexyl tetradecanoate, as part of the tetradecanoic acid family, has been studied for its antimicrobial and antioxidant properties. Research indicates that monohydroxy tetradecanoic acid isomers, which are structurally related to hexyl tetradecanoate, exhibit notable antielastase, antiurease, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
2. Application in Fluid Resuscitation
While not directly related to hexyl tetradecanoate, research on hydroxyethyl starch (HES), which is a derivative of tetradecanoic acid, provides insights into its medical applications. HES is used in fluid resuscitation in intensive care units, particularly for patients with severe sepsis (Perner et al., 2012).
3. Enzymatic Oxidation and Biochemical Transformations
The enzymatic oxidation of tetradecanoic acid by cytochrome P450(BioI) (CYP107H1) highlights its biochemical transformations, producing various hydroxy fatty acids. This enzymatic specificity can be leveraged in biochemical and pharmaceutical applications (Cryle et al., 2003).
Propriétés
Numéro CAS |
42231-99-2 |
|---|---|
Nom du produit |
Hexyl tetradecanoate |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
hexyl tetradecanoate |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20(21)22-19-17-8-6-4-2/h3-19H2,1-2H3 |
Clé InChI |
JIFCVUWJQMDNTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCCC |
Autres numéros CAS |
42231-99-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



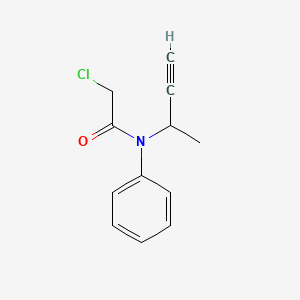
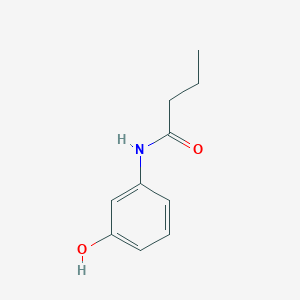
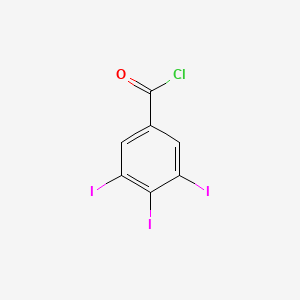


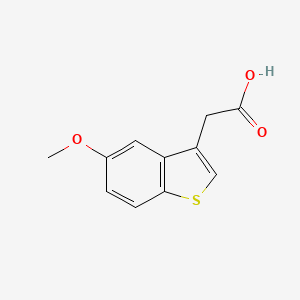

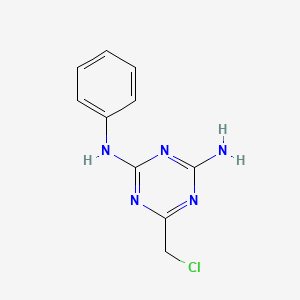
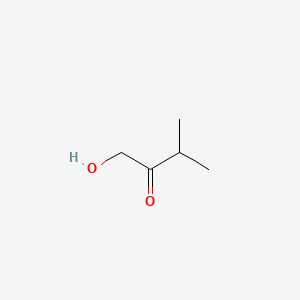

![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)
